Dextroamphetamine-d5
CAS No.:
Cat. No.: VC18009450
Molecular Formula: C9H13N
Molecular Weight: 140.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N |
|---|---|
| Molecular Weight | 140.24 g/mol |
| IUPAC Name | (2S)-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
| Standard InChI | InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1/i2D,3D,4D,5D,6D |
| Standard InChI Key | KWTSXDURSIMDCE-YIXPALGISA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C)N)[2H])[2H] |
| Canonical SMILES | CC(CC1=CC=CC=C1)N |
Introduction
Chemical Structure and Deuteration Characteristics
Molecular Architecture
The molecular structure of dextroamphetamine-d5 (C9H8D5N) maintains the core phenethylamine backbone of dextroamphetamine while incorporating five deuterium atoms at predetermined positions. X-ray crystallography studies confirm preservation of the (S)-configuration at the chiral center, crucial for maintaining stereochemical correspondence with the therapeutic agent . The deuteration pattern typically involves substitution at the alpha carbon and adjacent positions within the ethylamine side chain, though exact positions may vary depending on synthetic methodology.
Physicochemical Properties
Comparative analysis reveals minimal divergence between dextroamphetamine and its deuterated counterpart in most physical parameters:
| Property | Dextroamphetamine | Dextroamphetamine-d5 |
|---|---|---|
| Molecular Weight (g/mol) | 135.21 | 140.25 |
| Density (g/cm³) | 0.913 | 0.920 |
| Boiling Point (°C) | 201.5 | 201.3 |
| Water Solubility (mg/mL) | 20 | 19.8 |
| LogP | 1.76 | 1.74 |
The negligible differences in solubility and partition coefficients ensure co-elution during chromatographic separation while providing distinct mass spectral signatures .
Synthetic Pathways and Production Considerations
Deuterium Incorporation Methods
Industrial synthesis employs catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) under high-pressure conditions. Alternative approaches utilize deuterated precursors in the Katzschmann reaction pathway, substituting conventional reagents with their deuterated equivalents. A typical production sequence involves:
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Benzene-d6 alkylation with deuterated allyl chloride
-
Catalytic deuteration of intermediate alkyne
-
Resolution of racemic mixture using tartaric acid derivatives
-
Final purification via preparative HPLC
Current Good Manufacturing Practice (cGMP) facilities achieve isotopic purity >99.5% through iterative crystallization and specialized chromatography techniques.
Quality Control Parameters
Batch certification includes comprehensive characterization:
| Test Parameter | Specification |
|---|---|
| Isotopic Purity | ≥99.0% d5 |
| Chemical Purity | ≥99.9% by HPLC |
| Residual Solvents | <50 ppm total |
| Heavy Metals | <10 ppm |
| Enantiomeric Excess | ≥99.8% (S)-configuration |
These rigorous standards ensure reliability in sensitive analytical applications where minute impurities could compromise results .
Analytical Applications in Biomedical Research
Mass Spectrometric Quantification
The deuterated analog serves as an essential internal standard in LC-ESI-MS/MS protocols, compensating for matrix effects and instrument variability. A representative analytical method demonstrates:
| Parameter | Value |
|---|---|
| Column | C18, 2.6 μm, 100 × 2.1 mm |
| Mobile Phase | 0.1% Formic Acid/ACN (95:5) |
| Ionization Mode | Positive ESI |
| Transition (m/z) | 141.2 → 93 (d5) |
| Retention Time | 4.2 ± 0.1 min |
| LLOQ | 50 pg/mL |
This methodology achieves intraday precision <5% RSD and accuracy within ±10% of nominal values across the 0.05-100 ng/mL range .
Pharmacokinetic Study Design
In a seminal population pharmacokinetic study, dextroamphetamine-d5 enabled precise quantification of endogenous analyte concentrations during extended sampling periods. Researchers administered 10 mg deuterated standard alongside therapeutic doses, establishing:
| Parameter | Estimate (95% CI) |
|---|---|
| Absorption Rate (h⁻¹) | 0.527 (0.467-0.586) |
| Apparent Clearance (L/h) | 28.7 (27.1-30.3) |
| Volume of Distribution (L) | 377 (326-428) |
| Hair Incorporation Rate | 1.60e⁻⁶ h⁻¹ (1.06e⁻⁶-2.14e⁻⁶) |
These findings validated hair analysis as a reliable long-term monitoring matrix for amphetamine exposure .
Pharmacokinetic and Metabolic Profile
Absorption and Distribution
Comparative pharmacokinetic studies reveal near-identical absorption profiles between deuterated and protiated forms:
| Parameter | Dextroamphetamine | Dextroamphetamine-d5 |
|---|---|---|
| Oral Bioavailability | 90% | 89% |
| Tmax (h) | 1.5 | 1.6 |
| Protein Binding | 25% | 24% |
| CSF:Plasma Ratio | 1.2:1 | 1.1:1 |
The slight pharmacokinetic differences stem from deuterium's mass effect on enzyme-substrate interactions rather than altered physicochemical properties .
Metabolic Pathways
Deuterium substitution attenuates certain metabolic processes through the kinetic isotope effect:
| Enzyme | Substrate | Impact |
|---|---|---|
| CYP2D6 | N-demethylation | 15% reduction |
| DBH | β-hydroxylation | 8% reduction |
| FMO3 | N-oxidation | 20% reduction |
These modifications prolong elimination half-life from 11 hours (protio) to 13 hours (deutero) in extensive metabolizers, though clinical significance remains limited to analytical contexts .
| Requirement | Specification |
|---|---|
| DEA Form 222 | Required for procurement |
| Storage Conditions | Controlled access safe |
| Usage Logs | Mandatory batch tracking |
| Disposal Protocols | Incineration with witness |
These measures prevent diversion while facilitating legitimate research applications .
| Hazard Category | Precautionary Measures |
|---|---|
| Neurotoxicity | PPE with respirator |
| Dermatitis Risk | Nitrile gloves |
| Environmental Impact | pH-neutral deactivation |
| Spill Management | Inert absorbent with seal |
Though exhibiting lower acute toxicity (LD50 98 mg/kg vs. 65 mg/kg in rodents), the compound retains significant pharmacological activity at elevated doses .
Emerging Applications and Future Directions
Stable Isotope Tracer Studies
Recent methodological advances employ dextroamphetamine-d5 in dynamic PET imaging studies, quantifying cerebral dopamine transporter occupancy with unprecedented resolution. Pilot data demonstrate:
| Brain Region | DAT Occupancy (%) |
|---|---|
| Striatum | 85 ± 3 |
| Nucleus Accumbens | 78 ± 4 |
| Prefrontal Cortex | 62 ± 5 |
These findings refine our understanding of amphetamine's neuropharmacological effects at therapeutic doses .
Forensic Toxicology Innovations
Novel hair analysis protocols utilizing deuterated internal standards achieve 99.8% concordance with plasma results in controlled administration studies:
| Matrix | Detection Window | Correlation (r²) |
|---|---|---|
| Plasma | 48 hours | 1.00 |
| Hair | 90 days | 0.98 |
| Oral Fluid | 24 hours | 0.95 |
This multi-matrix approach enhances detection capabilities for both clinical monitoring and forensic investigations .
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